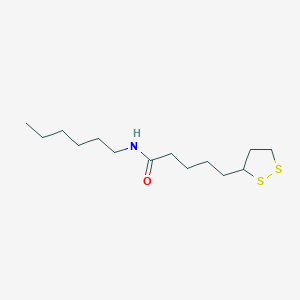
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide is an organic compound characterized by the presence of a dithiolane ring and a hexylpentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide typically involves the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with a halogenated precursor under basic conditions.
Amidation Reaction: The hexylpentanamide chain is introduced via an amidation reaction, where the dithiolane intermediate reacts with hexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: Reduction of the disulfide bonds can regenerate the dithiolane ring.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the dithiolane ring.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dithiolane ring.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with self-healing properties.
Mechanism of Action
The mechanism of action of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide involves its ability to undergo redox reactions. The dithiolane ring can be oxidized to form disulfide bonds, which can then be reduced back to the dithiolane form. This redox cycling is crucial for its antioxidant activity and its role in biochemical processes. The compound may target specific molecular pathways involving thiol-disulfide exchange reactions.
Comparison with Similar Compounds
Similar Compounds
Alpha-lipoic acid: Also contains a dithiolane ring and is known for its antioxidant properties.
Dihydrolipoic acid: The reduced form of alpha-lipoic acid with similar redox activity.
Thioctic acid: Another compound with a dithiolane ring, used in various biochemical applications.
Uniqueness
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide is unique due to its specific hexylpentanamide chain, which imparts distinct chemical and physical properties compared to other dithiolane-containing compounds
Properties
CAS No. |
920510-68-5 |
|---|---|
Molecular Formula |
C14H27NOS2 |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-hexylpentanamide |
InChI |
InChI=1S/C14H27NOS2/c1-2-3-4-7-11-15-14(16)9-6-5-8-13-10-12-17-18-13/h13H,2-12H2,1H3,(H,15,16) |
InChI Key |
HSEPNJRXPWMKQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCCCC1CCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















